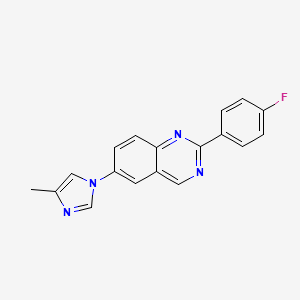
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a fluorophenyl group and a methylimidazolyl group
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with 2-chloro-6-(4-methylimidazol-1-yl)quinazoline under appropriate conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar compounds to 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline include:
2-(4-Chlorophenyl)-6-(4-methylimidazol-1-yl)quinazoline: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
2-(4-Fluorophenyl)-6-(4-ethylimidazol-1-yl)quinazoline: This compound has an ethyl group instead of a methyl group on the imidazole ring, which may influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H13FN4 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline |
InChI |
InChI=1S/C18H13FN4/c1-12-10-23(11-21-12)16-6-7-17-14(8-16)9-20-18(22-17)13-2-4-15(19)5-3-13/h2-11H,1H3 |
InChI Key |
WLEDGGNJRYMCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



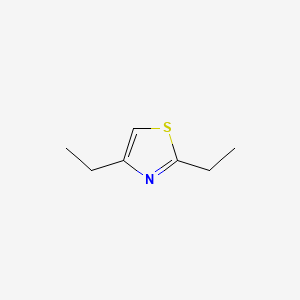

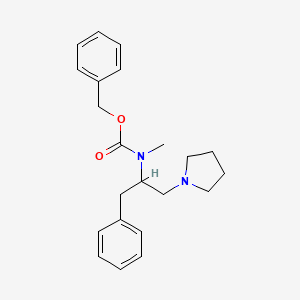
![Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-](/img/structure/B13872624.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)
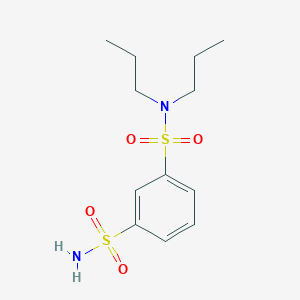
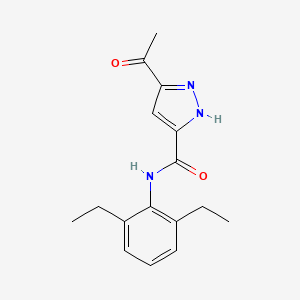
![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)
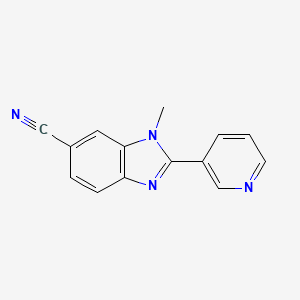
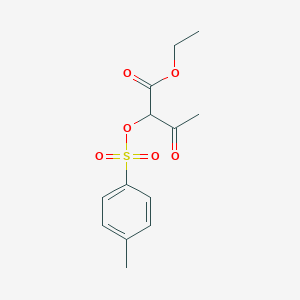
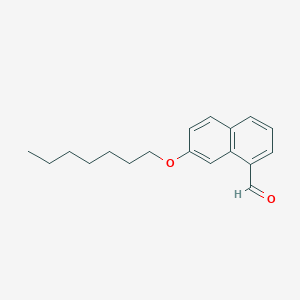
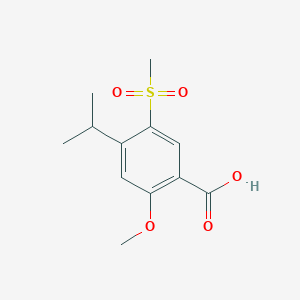
![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
